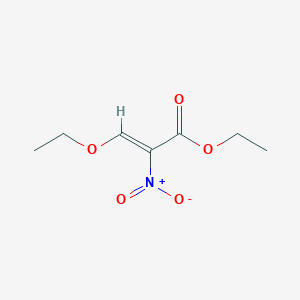

Ethyl 3-ethoxy-2-nitroacrylate

CAS No.:

Cat. No.: VC4022683

Molecular Formula: C7H11NO5

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO5 |

|---|---|

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate |

| Standard InChI | InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5- |

| Standard InChI Key | NCRBAZRGVXAEOT-WAYWQWQTSA-N |

| Isomeric SMILES | CCO/C=C(/C(=O)OCC)\[N+](=O)[O-] |

| SMILES | CCOC=C(C(=O)OCC)[N+](=O)[O-] |

| Canonical SMILES | CCOC=C(C(=O)OCC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Structure

Ethyl 3-ethoxy-2-nitroacrylate has the molecular formula C₇H₁₁NO₅ (MW: 189.17 g/mol) and features a conjugated nitroacrylate backbone with ethoxy and ethyl ester groups at the α- and β-positions, respectively . The Z-isomer predominates (>80% in solution) due to intramolecular hydrogen bonding between the nitro group’s oxygen and the ethoxy hydrogen, as confirmed by NMR and DFT studies .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 279.4 ± 35.0 °C (760 mmHg) | |

| LogP | 0.52 |

Synthesis and Industrial Production

Laboratory-Scale Methods

The compound is synthesized via Knoevenagel condensation between ethyl nitroacetate and ethoxyacetaldehyde derivatives. Titanium tetrachloride (TiCl₄) and N-methylmorpholine in tetrahydrofuran (THF) yield the product at –15°C to –5°C, achieving 85% purity . Alternative routes include nucleophilic vinylic substitution on related nitroacrylates.

Industrial Manufacturing

Large-scale production employs continuous flow reactors with heterogeneous catalysts (e.g., zeolites) to enhance yield (≥90%) and reduce byproducts. Process optimization focuses on minimizing exothermic risks and stabilizing the nitro group against decomposition .

Reactivity and Mechanistic Insights

Electrophilic Character

The nitro group withdraws electron density, polarizing the α,β-unsaturated system and enhancing susceptibility to nucleophilic attack. This property facilitates:

Stereochemical Outcomes

Reactions often proceed with Z-selectivity due to steric hindrance between the ethoxy and ester groups. For example, cyclization with imidazole yields spiro-oxazine N-oxides exclusively in the Z-configuration .

Applications in Organic Synthesis

Heterocycle Synthesis

Ethyl 3-ethoxy-2-nitroacrylate is pivotal in constructing:

-

Pyrimido[1,2-a]benzimidazoles: Antiviral scaffolds synthesized via [4+2] cycloaddition.

-

Spiro-oxazines: Photochromic compounds for optical materials .

Biologically Active Derivatives

Derivatives exhibit antimicrobial and antiviral activities in preliminary assays. For instance, pyrimidone analogs inhibit influenza A replication (IC₅₀: 12 µM).

Physicochemical and Spectroscopic Properties

Spectral Data

Thermal Stability

The compound decomposes exothermically above 150°C, necessitating storage below 25°C .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Acute toxicity (oral, dermal) | H301/H311 | Use gloves/eye protection |

| Flammability | H226 | Avoid ignition sources |

| Environmental toxicity | H410 | Prevent water contamination |

First Aid

-

Inhalation: Move to fresh air; administer oxygen if breathing is labored .

-

Skin contact: Wash with soap and water; apply emollient cream .

Recent Research and Future Directions

Push-Pull Nitroalkenes

Ethyl 3-ethoxy-2-nitroacrylate is a model push-pull nitroalkene in studies of charge-transfer interactions. Its electron-deficient double bond participates in asymmetric catalysis for chiral amine synthesis .

Drug Discovery

Ongoing work explores its utility in kinase inhibitors (e.g., JAK/STAT pathway modulators) and antibiotic adjuvants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume